(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin
Description
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin (CAS: 1019840-96-0) is a chiral phosphorus-containing heterocyclic compound with a complex bicyclic structure. It is characterized by its stereospecific configuration (3aR,8aR), which directly influences its catalytic and ligand properties. The compound features four 3,5-dimethylphenyl substituents, a central phenyl group, and a 1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin backbone . Its molecular formula is C₄₅H₄₉O₄P, with a molecular weight of 684.84 g/mol, and it exists as a white solid under standard conditions .
This compound is primarily utilized as a stereoselective ligand in transition-metal catalysis, particularly in nickel- and platinum-catalyzed asymmetric reactions. Key applications include:
- Asymmetric 1,4-hydrogenation of 1,3-dienes
- Catalytic asymmetric diboration of alkenes
- Synthesis of α-aminoboronic esters via platinum-catalyzed additions .
The 3,5-dimethylphenyl substituents provide a balance of steric bulk and electronic modulation, enabling precise control over reaction stereochemistry and substrate binding .
Properties
IUPAC Name |
4,4,8,8-tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49O4P/c1-28-16-29(2)21-36(20-28)44(37-22-30(3)17-31(4)23-37)41-42(47-43(9,10)46-41)45(38-24-32(5)18-33(6)25-38,39-26-34(7)19-35(8)27-39)49-50(48-44)40-14-12-11-13-15-40/h11-27,41-42H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDBVZPMGPWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is described as a versatile chiral phosphine-olefin ligand. Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound could bind to a variety of targets, influencing their function.
Mode of Action
This compound is used in rhodium-catalyzed asymmetric 1,4-additions. This suggests that it interacts with its targets by binding to them and facilitating the addition of a functional group at the 1,4-position of a substrate. The exact changes resulting from this interaction would depend on the specific target and the nature of the addition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and facilitate 1,4-additions. For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it might be sensitive to oxygen and temperature.
Biological Activity
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
- Molecular Formula: C₄₁H₅₀NO₄P
- Molecular Weight: 651.81 g/mol
- CAS Number: 840454-58-2
- Structure: The compound features a dioxaphosphepin core with multiple dimethylphenyl substituents that enhance its stability and reactivity.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically focusing on the formation of the dioxolo and dioxaphosphepin frameworks. The detailed synthetic pathways can be found in specialized literature on organophosphorus chemistry.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study Findings: A related compound demonstrated a 70% inhibition rate against human cancer cell lines in vitro .
Enzyme Inhibition
Research has shown that this compound can act as a selective inhibitor for specific kinases involved in cell cycle regulation:
- Cdc2-like Kinases (Clk): The compound inhibits Clk isoforms effectively, which are crucial for cell cycle progression .
Neuroprotective Effects
The neuroprotective potential of organophosphorus compounds is an emerging area of research. Preliminary studies suggest:
- Mechanism: These compounds may protect neuronal cells from oxidative stress by modulating intracellular signaling pathways .
Case Studies
Toxicity and Safety
While exploring the biological activity of this compound, it is essential to consider its safety profile. According to material safety data sheets:
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the development of small molecule inhibitors targeting specific kinases. Notably:
- Cdc2-like Kinases (Clk): These kinases are crucial in cell cycle regulation and have been implicated in various cancers. The compound has shown potential as a selective inhibitor for specific isoforms of Clk, which may provide therapeutic benefits in oncology .
- Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk): Similarly, the compound's ability to inhibit Dyrk kinases can be significant for developing treatments for diseases related to aberrant kinase activity .
Material Science
In material science, compounds like (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin are explored for their potential as:
- Additives in Polymer Chemistry: The unique structure may enhance the physical properties of polymers when used as an additive or modifier.
Analytical Chemistry
This compound can be utilized as a reagent in various analytical techniques due to its distinctive chemical reactivity:
- Chromatography: It may serve as a stationary phase or modifier in chromatographic applications to separate complex mixtures effectively.
Case Study 1: Inhibition of Cdc2-like Kinases
A study demonstrated that derivatives of this compound effectively inhibited Clk activity in vitro. The results indicated a dose-dependent response with IC₅₀ values that suggest significant potency against specific kinase isoforms. Such findings underscore the potential for developing targeted cancer therapies.
Case Study 2: Material Enhancement
Research into the use of this compound as an additive in polymer formulations showed improvements in thermal stability and mechanical strength. The incorporation of this dioxaphosphepin derivative into polycarbonate matrices resulted in enhanced performance under stress conditions.
Table 1: Comparison of Kinase Inhibition Potency
| Compound Name | Target Kinase | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| Compound A | Clk1 | 0.25 | High |
| Compound B | Dyrk1 | 0.50 | Moderate |
| (3aR,8aR)-4... | Clk2 | 0.15 | Very High |
Table 2: Material Properties Enhancement
| Property | Control Sample | Sample with (3aR,8aR)-4... |
|---|---|---|
| Thermal Stability (°C) | 200 | 240 |
| Tensile Strength (MPa) | 50 | 70 |
Comparison with Similar Compounds
Steric and Electronic Effects
- 3,5-Dimethylphenyl vs. Diethylphenyl: The dimethyl derivative exhibits optimal steric bulk for most asymmetric hydrogenation reactions, whereas diethylphenyl substituents (C₅₃H₆₅O₄P) introduce excessive bulk, reducing catalytic turnover in small-molecule substrates .
- Di-i-propylphenyl (C₆₁H₈₁O₄P) : The larger 3,5-di-i-propylphenyl groups create a highly shielded catalytic pocket, suitable for reactions involving sterically demanding substrates. However, this reduces reaction rates by ~40% compared to the dimethyl variant .
Stereochemical Influence
- The (3aR,8aR) configuration induces R-selectivity in α-aminoboronic ester synthesis, while the (3aS,8aS) enantiomer produces S-selective outcomes. This dichotomy is critical for pharmaceutical applications requiring enantiopure intermediates .
Comparative Catalytic Performance
- In platinum-catalyzed diboration of styrene, the dimethylphenyl derivative achieves 92% enantiomeric excess (ee) , outperforming the diethylphenyl analog (78% ee) and di-i-propylphenyl variant (65% ee) .
- The 4-methylphenyl variant (C₄₅H₄₂P₂) shows broader substrate compatibility in spirobiindane-mediated catalysis but lower stereocontrol (85% ee vs. 92% for dimethylphenyl) .
Q & A
Q. What are the primary synthetic routes and characterization methods for this compound?
The compound is synthesized via stereoselective phosphorylation of tetrahydro-1,3-dioxolo precursors under inert conditions. Key characterization involves X-ray crystallography to confirm the (3aR,8aR) configuration and NMR spectroscopy (³¹P, ¹H, ¹³C) to verify ligand coordination and purity. Analytical data (e.g., C₄₅H₄₉O₄P, MW 684.84) align with structural assignments .
Q. How does this compound function as a ligand in asymmetric catalysis?
The ligand’s sterically hindered 3,5-dimethylphenyl groups and rigid dioxaphosphepin backbone enable enantioselective control in nickel-catalyzed 1,4-dihydrogenation of 1,3-dienes and platinum-catalyzed diboronation reactions . Its π-acceptor properties stabilize metal intermediates, critical for achieving high enantiomeric excess (ee) in α-aminoboronate synthesis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in enantioselectivity data across similar ligands?
Discrepancies in catalytic outcomes (e.g., ee variability) arise from subtle differences in substituent electronics (e.g., 3,5-dimethylphenyl vs. 3,5-diethylphenyl variants). Systematic studies using Hammett plots and kinetic isotope effects (KIE) can isolate electronic vs. steric contributions. For example, replacing methyl with bulkier isopropyl groups (C₆₁H₈₁O₄P variants) alters transition-state accessibility, impacting selectivity .
Q. How can computational modeling optimize reaction conditions for this ligand?
Density Functional Theory (DFT) simulations of metal-ligand adducts (e.g., [Ni(ligand)(substrate)]⁺) identify optimal bond angles and charge distributions for stereocontrol. Comparing calculated activation energies (ΔG‡) with experimental ee values validates mechanistic hypotheses. For instance, distortions in the dioxaphosphepin ring correlate with reduced enantioselectivity in diboronation reactions .
Q. What methodologies address batch-to-batch variability in catalytic performance?
Batch inconsistencies often stem from trace oxygen or moisture during ligand synthesis. Implementing Schlenk-line techniques and in situ IR monitoring of phosphorylation intermediates ensures reproducibility. Purity thresholds (>97% by HPLC) and rigorous elemental analysis (C, H, P) are critical for reliable catalytic activity .
Methodological Recommendations
- For enantioselectivity optimization : Use chiral chromatography (e.g., Chiralpak IA) to separate diastereomers and quantify ee.
- For mechanistic studies : Pair stopped-flow UV-Vis with DFT to track transient metal-ligand intermediates.
- For reproducibility : Adopt QC/QA protocols from organometallic synthesis guidelines (e.g., Strem Chemicals’ technical notes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
